REACTION_SMILES
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[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[CH3:28][S:29]([CH3:30])=[O:31].[Cl:1][c:2]1[cH:3][cH:4][cH:5][cH:6][n:7]1.[NH:8]1[CH2:9][CH2:10][CH:11]([NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:12][CH2:13]1>>[c:2]1([N:8]2[CH2:9][CH2:10][CH:11]([NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5][cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCNCC1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NC1CCN(c2ccccn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |